molecular formula C12H17ClO3 B11864111 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol

Katalognummer: B11864111
Molekulargewicht: 244.71 g/mol
InChI-Schlüssel: JNVBTJUMYCTBBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol is an organic compound with the molecular formula C12H17ClO3 It is a derivative of phenol, featuring a chloropropoxy group and a methoxy group attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol typically involves the reaction of 3-methoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the chloropropyl chloride, resulting in the formation of the chloropropoxy group. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloropropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

    Reduction: Formation of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethane: Similar structure but fully reduced.

    1-[4-(3-Chloropropoxy)-3-methoxyphenyl]propane: Similar structure with an extended carbon chain.

Uniqueness

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol is unique due to the presence of both a chloropropoxy group and a methoxy group on the aromatic ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H17ClO3

Molekulargewicht

244.71 g/mol

IUPAC-Name

1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanol

InChI

InChI=1S/C12H17ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8-9,14H,3,6-7H2,1-2H3

InChI-Schlüssel

JNVBTJUMYCTBBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)OCCCCl)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.